Omocianine

Description

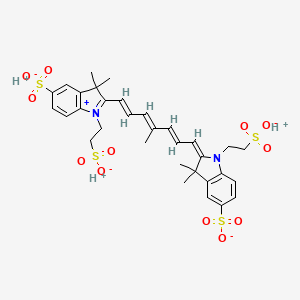

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

154082-13-0 |

|---|---|

Formule moléculaire |

C32H38N2O12S4 |

Poids moléculaire |

770.9 g/mol |

Nom IUPAC |

(2E)-2-[(2E,4E,6E)-7-[3,3-dimethyl-5-sulfonato-1-(2-sulfonatoethyl)indol-1-ium-2-yl]-4-methylhepta-2,4,6-trienylidene]-3,3-dimethyl-1-(2-sulfonatoethyl)indole-5-sulfonate;hydron |

InChI |

InChI=1S/C32H38N2O12S4/c1-22(8-6-10-29-31(2,3)25-20-23(49(41,42)43)12-14-27(25)33(29)16-18-47(35,36)37)9-7-11-30-32(4,5)26-21-24(50(44,45)46)13-15-28(26)34(30)17-19-48(38,39)40/h6-15,20-21H,16-19H2,1-5H3,(H3-,35,36,37,38,39,40,41,42,43,44,45,46) |

Clé InChI |

WKWHOLCUESSZIQ-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

SMILES isomérique |

[H+].[H+].[H+].C/C(=C\C=C\C1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])/C=C/C=C/3\C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

SMILES canonique |

[H+].[H+].[H+].CC(=CC=CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCS(=O)(=O)[O-])C=CC=C3C(C4=C(N3CCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C |

Synonymes |

Omocianine |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Strategies of Omocianine

Synthetic Pathways for Cyanine-Based Fluorescent Dyes

Cyanine (B1664457) dyes, including Omocianine, are typically synthesized through the condensation of heterocyclic quaternary salts containing an activated methyl group with a suitable electrophile, often an aldehyde or a derivative that contributes to the polymethine chain. lew.roresearchgate.net The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths. rsc.orgresearchgate.net

Core Structure Synthesis Methodologies

The core structure of cyanine dyes consists of two nitrogenous heterocyclic systems linked by a conjugated polymethine chain. wikipedia.org The synthesis often begins with the preparation of the heterocyclic quaternary salts. For indole-based cyanines, such as Omocianine, this involves the alkylation of an indole (B1671886) derivative. researchgate.net The activated methyl group on the quaternary salt then undergoes condensation reactions. researchgate.net For instance, the synthesis of indole semi-cyanine dyes involves the condensation of indole quaternary ammonium (B1175870) salts with appropriate aldehydes. researchgate.net Different synthetic routes exist for various classes of cyanine dyes, including monomethine, trimethine, pentamethine, and heptamethine cyanines, depending on the desired length of the polymethine bridge. lew.ronih.goveurekaselect.com Omocianine, with its structure suggesting a heptamethine chain, would likely involve synthetic strategies tailored for longer polymethine systems. rsc.org

Specific reaction schemes often involve the use of reagents like triethoxymethane for the formation of trimethine cyanines or other activated polyenes for longer chains. lew.ronih.gov The choice of heterocyclic precursors and the reaction conditions dictate the final cyanine structure. lew.ronih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

Purification and isolation are crucial steps in the synthesis of fluorescent dyes to ensure high purity, which is essential for consistent photophysical properties and reliable applications. Various chromatographic techniques are commonly employed for the purification of synthetic intermediates and final cyanine compounds.

Techniques such as column chromatography, including silica (B1680970) gel column chromatography, are frequently used to separate the desired product from unreacted starting materials, byproducts, and impurities. google.com High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for achieving high purity of fluorescent probes, especially for separating closely related compounds or isomers. researchgate.nettandfonline.com While historically, extensive post-synthesis purification like HPLC was considered essential for dual-labeled fluorescent probes, recent advancements in synthesis chemistry have suggested that, with careful synthesis, effective probes can be obtained without such rigorous steps, potentially reducing cost. tandfonline.com

Other purification methods mentioned in the context of dye purification include gel filtration and affinity chromatography, particularly dye-ligand affinity chromatography, which utilizes the ability of certain dyes to bind to specific proteins or molecules. biobulletin.comwikipedia.org However, for the synthesis of the dye itself, chromatographic methods like column chromatography and HPLC are more directly applicable for isolating the synthesized compound. Evaporation of solvent in vacuo is a common technique for isolating the solid product after the reaction and separation steps. google.comnih.gov Recrystallization can also be used to further purify solid compounds. mdpi.com

Design and Synthesis of Omocianine Analogues and Derivatives

The design and synthesis of cyanine analogues and derivatives, including those based on the Omocianine structure, are driven by the desire to tune their photophysical properties, improve stability, and introduce specific functionalities for various applications. chemrxiv.orgrsc.orgsioc-journal.cn

Rational Design Principles for Molecular Modification

Rational design principles for modifying cyanine dyes involve understanding the relationship between their chemical structure and properties. The conjugated π-electronic system and the push-pull nature of cyanine dyes are key contributors to their fluorescence and tunable properties. mdpi.com Modifications to the heterocyclic end groups, the length of the polymethine chain, and the introduction of substituents at various positions can significantly impact absorption and emission wavelengths, molar extinction coefficients, quantum yields, and photostability. rsc.orgresearchgate.netmdpi.comacs.orgnih.govnsf.gov

For example, extending the polymethine chain generally leads to a red-shift in the absorption spectrum. rsc.orgrsc.org Introducing rigidifying elements, such as cyclohexyl or cyclopentyl rings, into the polymethine chain can prevent photoisomerization and photodegradation, thereby enhancing photostability and potentially improving quantum yield. rsc.orgrsc.org Substituents on the heterocyclic rings can also influence electronic properties and provide sites for conjugation with other molecules. rsc.orgmdpi.com Sterically demanding groups can enhance photostability by preventing aggregation or hindering degradation pathways. rsc.org

Rational design also considers the desired application. For instance, incorporating sulfonate groups, as seen in Omocianine, enhances water solubility, which is crucial for biological applications. researchgate.net For targeted applications, functional groups can be introduced at specific sites to allow conjugation to biomolecules like proteins or nucleic acids. wikipedia.orgnih.govrsc.org

Targeted Chemical Modifications for Tunable Properties

Targeted chemical modifications allow for fine-tuning the properties of cyanine dyes. chemrxiv.orgrsc.orgsioc-journal.cn Examples of targeted modifications include:

Polymethine Chain Modification: Alterations to the length or the introduction of substituents on the polymethine chain are effective ways to tune absorption and emission wavelengths. rsc.orgsioc-journal.cn Modifications at the meso-position (the central carbon of the polymethine chain) can regulate the excited state of the dye. researchgate.net

Heterocycle Modification: Changing the type of heterocyclic ring or adding functional groups to these rings can affect the conjugation system and thus the optical properties. rsc.org For indole-based cyanines, modifications at position 2 of the indolenium ring can impact reactivity. researchgate.net

Introduction of Substituents: Adding electron-donating or electron-withdrawing groups to the heterocyclic rings or the polymethine chain can modulate the electronic structure and photophysical properties. chemrxiv.orgnih.gov Halogen substituents, for instance, have been shown to influence binding properties. nih.gov

Rigidification: Incorporating rigid structures into the dye molecule can restrict intramolecular rotations, which can reduce non-radiative decay pathways and increase fluorescence quantum yield and photostability. rsc.orgrsc.org

Sulfonation: The addition of sulfonate groups improves water solubility, which is particularly important for biological and aqueous applications. researchgate.net Omocianine contains multiple sulfonate groups. nih.govnih.gov

These targeted modifications allow for the creation of a diverse library of cyanine dyes with properties tailored for specific applications, such as imaging in different spectral windows (e.g., near-infrared), sensing specific analytes, or improved photostability for demanding imaging techniques. rsc.orgacs.orgnih.gov

Mechanistic Investigations of Omocianine S Biological Interactions in Preclinical Models

Cellular Uptake and Efflux Mechanisms in In Vitro Systems

Cellular uptake refers to the process by which a compound enters a cell, while efflux describes its transport out of a cell. These processes are mediated by various mechanisms, including passive diffusion across the cell membrane, facilitated diffusion, and active transport involving specific protein transporters. The physicochemical properties of a compound, such as its size, lipophilicity, and charge, significantly influence which mechanisms are involved.

Research into cellular uptake and efflux mechanisms often employs in vitro systems, such as cell monolayers or transfected cell lines overexpressing specific transporters, to assess the rate and pathways of compound transport. dawnscientific.commims.com Studies with other compounds, including nanoparticles and small molecules, have demonstrated that cellular uptake can be influenced by factors like surface properties and the presence of efflux transporters like P-glycoprotein (P-gp), Multidrug resistance protein 2 (MRP2), and Breast cancer resistance protein (BCRP). mims.comamericanelements.com

Specific experimental data detailing the cellular uptake and efflux mechanisms of Omocianine in various in vitro cell systems were not identified in the conducted literature search. Therefore, the precise transporters or passive diffusion rates involved in Omocianine's cellular entry and exit remain to be fully elucidated. Future in vitro studies utilizing techniques such as fluorescence microscopy, flow cytometry, and transport assays with inhibitors of known uptake and efflux transporters would be necessary to characterize these mechanisms for Omocianine.

Subcellular Localization Studies

Subcellular localization refers to the specific compartments or organelles within a cell where a compound resides after cellular uptake. Determining subcellular localization provides insights into a compound's potential sites of action, metabolism, or sequestration. Experimental techniques for studying subcellular localization commonly include fluorescence microscopy (such as confocal microscopy), immunolocalization, and fractionation-based methods coupled with detection techniques like mass spectrometry. These methods can help visualize the distribution of a fluorescent compound like Omocianine within different cellular structures.

Defining the subcellular distribution of proteins and other molecules is a central goal in cell biology, and various strategies, including organelle profiling and computational prediction methods based on sequence and functional characteristics, are employed for this purpose.

Despite the utility of Omocianine as a fluorescent dye, specific studies detailing its subcellular localization within cells were not found in the reviewed literature. Therefore, its distribution among organelles such as the cytoplasm, nucleus, mitochondria, or lysosomes in preclinical models remains uncharacterized.

Extravasation and Distribution Mechanisms in In Vivo Preclinical Models

Extravasation is the process by which a compound moves from the bloodstream into the surrounding tissues. Distribution describes how a compound spreads throughout the body after administration, reaching various organs and tissues. In in vivo preclinical models, particularly in the context of imaging agents or therapeutics targeting specific tissues like tumors, understanding extravasation and distribution is critical. Preclinical mouse models are widely used for such mechanistic studies.

Omocianine has been described as a non-specific contrast agent that, in the context of tumor imaging, ideally accumulates at the tumor site by extravasation through leaky vessels. macsenlab.com This suggests that its movement out of the vasculature can occur in areas with compromised endothelial barriers, a characteristic often associated with tumor neovasculature.

The distribution of compounds in vivo is influenced by factors such as blood flow, permeability of biological barriers, binding to plasma proteins and tissue components, and active transport processes. Non-specific accumulation in various organs is a common challenge for non-targeted agents.

Permeability Studies Across Biological Barriers

Biological barriers, such as the blood-brain barrier, blood-testis barrier, and the endothelial lining of blood vessels, are selectively permeable membranes that regulate the passage of substances into different tissues and organs. The permeability of these barriers to a given compound is influenced by the compound's physicochemical properties and the presence of specific transport systems within the barrier.

For small molecules, passive permeability across lipid bilayers is a significant factor, influenced by properties like lipophilicity and ionization state. While low molecular weight fluorophores (<5 nm) can exhibit fast extravasation, this is often counterbalanced by inverse diffusion.

Specific studies investigating the permeability of Omocianine across defined biological barriers in preclinical models were not identified in the search results. Therefore, quantitative data on its ability to cross barriers like the blood-brain barrier or penetrate deeply into various tissues under normal or pathological conditions is not available.

Non-Specific Accumulation Pathways

The non-specific nature of Omocianine as a contrast agent implies that it does not selectively bind to a specific molecular target associated with a particular tissue or disease state. macsenlab.com This lack of specific targeting can lead to accumulation in tissues through non-specific pathways.

Interactions with Biological Macromolecules (e.g., Proteins, Lipids)

Interactions between small molecules and biological macromolecules, such as proteins and lipids, play a crucial role in their distribution, metabolism, and biological activity. These interactions can involve various forces, including hydrogen bonding, ionic interactions, and hydrophobic effects. Proteins interact with other molecules through specific binding sites, and the strength of these interactions is characterized by binding affinity.

The search results indicate that Omocianine, as a cyanine (B1664457) dye, may exhibit dye binding fishersci.ca, and mention protein-bound dye in the context of its extravasation fishersci.ca. This suggests that Omocianine likely interacts with proteins in the biological environment, potentially including plasma proteins. Studies on Indocyanine Green (ICG), another cyanine dye, have shown high plasma protein binding, primarily to albumin. macsenlab.com

Binding Affinity Studies in Research Contexts

Binding affinity studies quantify the strength of the interaction between a compound and a biological macromolecule. Techniques such as equilibrium dialysis, surface plasmon resonance, and various chromatographic and spectroscopic methods are used to determine binding constants. Predicting binding affinity is an important aspect of research, particularly in the context of understanding molecular interactions and designing targeted agents.

While the potential for Omocianine to bind to proteins is suggested by its behavior in vivo and analogy to other cyanine dyes fishersci.ca, specific experimental data quantifying the binding affinity of Omocianine to purified proteins (e.g., albumin) or lipids in a research context were not found in the reviewed literature. Therefore, the precise strength and characteristics of Omocianine's interactions with specific biological macromolecules remain to be determined through dedicated binding affinity studies.

Impact of Interactions on Fluorophore Performance

The performance of a fluorescent probe like Omocianine in preclinical imaging is intrinsically linked to its interactions within the complex biological environment. These interactions can significantly influence the fluorophore's spectral properties, distribution, and ultimately, the quality and contrast of the acquired images in preclinical models. Studies utilizing Omocianine in preclinical settings, particularly for applications such as tumor detection, have provided insights into how biological interactions affect its fluorescence performance.

Omocianine is a cyanine dye that operates in the near-infrared (NIR) range, which is advantageous for in vivo imaging due to reduced tissue autofluorescence, light scattering, and absorption compared to visible light nih.gov. However, even within the NIR window, biological components such as blood and tissue can absorb emitted light, potentially reducing contrast and signal-to-noise ratios nih.gov.

The distribution and accumulation of Omocianine within tissues in preclinical models are key biological interactions impacting its performance. For instance, studies have shown that the accumulation of Omocianine in leaky malignant tissues contributes to the observed fluorescence contrast between tumorous and normal tissues researchgate.net. This differential accumulation, driven by biological factors such as the enhanced permeability and retention (EPR) effect in tumors, directly influences where the fluorescence signal is generated and how strongly it is detected mdpi.com. The kinetics of uptake and clearance also play a role; the retention of the fluorophore in target tissues over time can contribute to sustained contrast acs.org.

Interactions with biological fluids and the local tissue microenvironment can also influence Omocianine's fluorescence properties. While specific detailed data on Omocianine's sensitivity to biological microenvironmental factors like polarity (as seen with other fluorophores nih.gov) is limited in the provided results, the general principle that the local environment can alter a fluorophore's emission properties is relevant nih.govmdpi.com. Encapsulating fluorescent dyes within nanocarriers, for example, has been explored as a method to protect them from direct interactions with biological fluids that can potentially alter their optical properties mdpi.com. This suggests that direct interaction with the biological milieu can indeed impact the fluorophore's performance.

The spectral characteristics of Omocianine, such as its absorption and emission spectra, are fundamental to its performance. Studies have characterized these spectra in biological fluids like human serum, confirming that the fluorophore maintains relevant optical properties within such environments researchgate.net. The excitation wavelength used for imaging (e.g., 730 nm) is selected to align with the absorption spectrum of Omocianine in biological media, maximizing fluorescence emission researchgate.net.

In preclinical imaging using techniques like diffuse optical tomography combined with fluorescence imaging, the detectable fluorescence signal from Omocianine is a direct consequence of its presence and fluorescence efficiency within the tissue nih.govresearchgate.net. The intensity of the detected fluorescence is influenced by the concentration of Omocianine in the region of interest, its quantum yield in that specific biological environment, and the degree of light absorption and scattering by surrounding tissues nih.gov. Variability in the absorbed dose of the imaging agent in preclinical models can also lead to variability in signal intensity, affecting the contrast-to-noise ratio acs.org.

Preclinical Research Methodologies for Fluorescent Probe Evaluation

Ex Vivo Tissue Analysis Techniques

Following in vitro screening, the evaluation of Omocianine would proceed to ex vivo studies using excised tissues. This step bridges the gap between cell culture models and live animal imaging, providing valuable information about the probe's behavior in the context of a whole organ.

In this technique, tissue sections from animal models bearing tumors are incubated with Omocianine. Fluorescence microscopy is then used to visualize the probe's distribution at a microscopic level. This allows for the identification of specific cell types or tissue structures that preferentially accumulate the dye. For example, analysis of tumor sections can reveal whether Omocianine localizes within cancer cells, the tumor stroma, or the surrounding vasculature.

To obtain a more quantitative understanding of Omocianine's biodistribution, excised organs and tumors from animal models administered with the probe are imaged. The fluorescence intensity in each tissue is measured and normalized to the weight of the tissue. This provides data on the probe's accumulation in the target tissue (tumor) versus non-target organs (e.g., liver, kidneys, spleen), which is critical for assessing its specificity and potential for background signal in in vivo imaging.

Table 2: Biodistribution of Omocianine in Excised Tissues from a Murine Breast Cancer Model

| Tissue | Mean Fluorescence Intensity (per gram of tissue) | Tumor-to-Organ Ratio |

| Tumor | 2.5 x 10^8 | - |

| Liver | 1.2 x 10^8 | 2.08 |

| Spleen | 8.5 x 10^7 | 2.94 |

| Kidneys | 1.5 x 10^8 | 1.67 |

| Lungs | 5.0 x 10^7 | 5.00 |

| Muscle | 2.0 x 10^7 | 12.50 |

This table contains representative data illustrating the quantitative analysis of a fluorescent probe's distribution in excised tissues from a preclinical model.

Small Animal In Vivo Imaging Models for Fluorescent Probe Assessment

Orthotopic or subcutaneous tumor models are commonly established by implanting human cancer cells into immunocompromised mice. Once tumors are established, Omocianine is administered, and the animals are imaged at various time points using a non-invasive optical imaging system. This allows for the dynamic visualization of the probe's accumulation in the tumor and its clearance from the body. Key metrics, such as the tumor-to-background ratio, are calculated to determine the imaging contrast and the optimal time window for imaging. These studies provide the critical data needed to justify the progression of a fluorescent probe like Omocianine into clinical trials.

Non-Invasive Optical Imaging Platforms

Preclinical evaluation of fluorescent probes heavily relies on non-invasive optical imaging (OI) platforms designed for small animals. nih.gov These systems are engineered to detect the faint light emitted from fluorescent molecules within living tissue, providing real-time visualization of biological processes at the molecular level. wikipedia.org The choice of platform depends on the specific research question and the properties of the fluorescent probe being investigated.

Commonly employed platforms for evaluating near-infrared (NIR) probes like Omocianine include:

2D Fluorescence Reflectance Imaging (FRI): This is a widely used technique for planar imaging. The system illuminates the surface of the animal with an excitation light source and captures the resulting fluorescence emission with a highly sensitive camera. It is particularly effective for visualizing superficial tumors or biodistribution in organs close to the surface. wikipedia.org

Fluorescence Molecular Tomography (FMT): For a more quantitative, three-dimensional assessment, FMT is utilized. This modality can resolve the location and concentration of a fluorescent probe deeper within tissue by using complex algorithms to model the path of light through the animal. wikipedia.org Combining FMT with anatomical imaging modalities like micro-computed tomography (μCT) creates a hybrid system (CT-FMT) that can assign the fluorescent signal to specific organs with high accuracy, which is crucial for detailed biodistribution studies.

Photoacoustic (PA) Tomography: This hybrid imaging technique combines light and sound. A pulsed laser excites the fluorescent probe, causing a small, localized temperature increase and subsequent ultrasonic emission. These sound waves are detected to form a high-resolution image. PA tomography offers excellent spatial resolution and can overcome some of the light scattering limitations inherent in purely optical techniques.

Integrated Multimodal Systems: Modern preclinical imaging often involves platforms that combine multiple modalities. For instance, an optical imaging system may be integrated with μCT or Magnetic Resonance Imaging (MRI). nih.govemdm.eu This allows for the co-registration of functional fluorescence data with high-resolution anatomical images, providing a comprehensive understanding of the probe's localization and accumulation within the context of the animal's anatomy. nih.gov

These platforms are typically housed in a light-tight enclosure and include features such as a heated stage and an anesthesia delivery system to ensure animal welfare during the imaging process. wikipedia.org

Image Processing and Reconstruction Methodologies for Preclinical Data

Raw data acquired from non-invasive imaging platforms requires significant processing and reconstruction to yield meaningful quantitative and qualitative results. These methodologies are essential for correcting imaging artifacts and accurately representing the biodistribution and target accumulation of the fluorescent probe.

Key methodologies include:

Background Subtraction and Autofluorescence Correction: Animal tissues naturally emit a low level of fluorescence, known as autofluorescence. Sophisticated algorithms are employed to distinguish the specific signal from the fluorescent probe from this background noise, thereby increasing the signal-to-noise ratio and sensitivity of the measurement.

Spectral Unmixing: In instances where multiple fluorescent sources are present (e.g., the probe and endogenous fluorophores), spectral unmixing algorithms are used. These techniques differentiate the various fluorescent signals based on their unique emission spectra, allowing for the isolation of the signal from the probe of interest.

Tomographic Reconstruction Algorithms: For 3D modalities like FMT, reconstruction algorithms are critical. These mathematical models account for the high degree of photon scattering and absorption as light travels through tissue. By modeling light propagation, these algorithms can reconstruct the location, size, and intensity of the fluorescent source deep within the animal, providing volumetric data on probe distribution.

Image Fusion and Co-registration: When using multimodal imaging platforms (e.g., FMT-CT), software is used to fuse the images from each modality. This process overlays the functional fluorescence data onto the anatomical CT or MRI scan, enabling precise localization of the probe within specific tissues or organs.

Quantitative Analysis and Pharmacokinetic Modeling: Processed images are used for quantitative analysis, such as measuring the fluorescence intensity in a region of interest (ROI) over time. This data is fundamental for pharmacokinetic modeling, which describes the absorption, distribution, metabolism, and excretion (ADME) of the probe. These models provide critical insights into how the probe behaves in the body and its suitability for targeted imaging.

Comparative Analysis of Omocianine with Established Fluorescent Probes in Research Settings

A critical step in evaluating a new fluorescent probe is to compare its performance against established agents. The benchmark for near-infrared fluorescence imaging in clinical and preclinical settings is Indocyanine Green (ICG). ICG is a non-specific dye that is widely used for applications such as assessing tissue perfusion and mapping lymph nodes. nih.gov

While detailed preclinical comparative studies for Omocianine are not extensively available in peer-reviewed literature, a comparison can be drawn based on the performance metrics reported in a clinical trial of Omocianine and the known characteristics of ICG. The primary distinction lies in their intended application; ICG is a general perfusion agent, whereas Omocianine was evaluated for its potential to preferentially accumulate in malignant tissues for cancer detection. nih.gov

In a multicenter clinical trial focused on the detection of malignant breast lesions, Omocianine demonstrated a capacity to highlight cancerous tissues. The detection rate for malignant lesions in fluorescence mode was 55.6% across all dose groups, and notably reached 100% in the 0.1 mg/kg dose group. The study also found that Omocianine was more effective at detecting lesions closer to the skin and those with a diameter greater than or equal to 20 mm.

Conversely, ICG's utility in oncology is primarily based on the enhanced permeability and retention (EPR) effect, where it passively accumulates in tumors due to leaky vasculature. However, its specificity for cancer cells is limited, and its use in fluorescence-guided surgery often relies on this non-specific accumulation.

The following table provides a comparative overview based on available data.

| Feature | Omocianine | Indocyanine Green (ICG) |

| Primary Application | Detection of malignant breast lesions | Lymph node mapping, tissue perfusion assessment nih.gov |

| Mechanism of Action | Evaluated for preferential accumulation in malignant tissue | Non-specific accumulation, EPR effect in tumors nih.gov |

| Reported Detection Rate (Malignant Lesions) | 55.6% (all doses); 100% (0.1 mg/kg dose) in a breast cancer trial | Variable; depends on passive accumulation and tumor type |

| Optimal Imaging Time | Mean of 188 ± 385 minutes for malignant lesions | Typically rapid, for perfusion and lymphatic flow |

| Key Research Finding | Potential for detecting malignant breast lesions, with performance influenced by dose, lesion depth, and size | Established utility in real-time intraoperative visualization of lymphatic channels and blood flow nih.gov |

This comparative analysis, based on existing clinical data for Omocianine, suggests that it was developed with a different imaging goal than ICG. While ICG serves as a versatile perfusion and mapping agent, Omocianine was investigated for its potential as a more targeted cancer-detecting dye. nih.gov Further preclinical studies would be necessary to directly compare the sensitivity, specificity, and biodistribution of Omocianine against ICG and other emerging fluorescent probes in standardized animal models.

Computational Chemistry and Molecular Modeling of Omocianine

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations are fundamental computational methods used to investigate the electronic structure and properties of molecules based on the principles of quantum mechanics idosr.orgucl.ac.ukpeerj.comunipd.itwikipedia.org. These calculations can provide highly accurate information about molecular geometries, energies, charge distributions, spectroscopic properties, and reactivity. Methods such as Density Functional Theory (DFT) and ab initio approaches are commonly employed idosr.orgpeerj.com.

For Omocianine, QM calculations could be applied to:

Optimize its molecular geometry to determine the most stable 3D structure.

Calculate electronic properties such as the HOMO-LUMO gap, which is related to its optical absorption and fluorescence properties as a dye.

Determine charge distribution and electrostatic potential surfaces, important for understanding interactions with its environment or biological targets.

Predict spectroscopic parameters, such as UV-Vis absorption and fluorescence emission wavelengths, which are critical for its use as a fluorescent imaging agent.

Investigate the effect of solvent or environment on its electronic structure and optical properties.

Applying QM methods to Omocianine would provide a deeper understanding of the relationship between its molecular structure and its observed fluorescence in the near-infrared region plos.orgspiedigitallibrary.orgmdpi.com.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems idosr.orgyoutube.comnih.govlammps.orgyoutube.comnih.gov. By applying classical mechanics to atoms and molecules, MD simulations can explore conformational changes, study molecular flexibility, and analyze interactions with solvents, membranes, or biomolecules over time nih.govyoutube.com.

For Omocianine, MD simulations could be utilized to:

Study its conformational landscape and flexibility in different environments (e.g., aqueous solution, lipid membrane).

Investigate its interactions with solvent molecules, which can influence its solubility and spectroscopic properties.

Simulate its behavior and diffusion in biological environments, relevant to its potential use as an imaging agent in tissues plos.orgspiedigitallibrary.orgresearchgate.netacs.orgacs.org.

Analyze its potential interactions with specific proteins or cellular components if a biological target or interaction mechanism is hypothesized.

MD simulations would provide dynamic insights into how Omocianine behaves in realistic conditions, complementing the static information obtained from QM calculations.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the structural features of molecules and their biological activity or other properties nih.govnih.gov. In silico SAR approaches use computational methods to analyze and predict these relationships, guiding the design of new molecules with desired characteristics.

For Omocianine, in silico SAR studies could be relevant if modifications to its structure are considered to alter its optical properties, improve its targeting capabilities, or modify its pharmacokinetic behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a specific type of in silico SAR that develops statistical models correlating quantitative structural descriptors of a set of compounds with their measured activities or properties youtube.comnih.govnih.govyoutube.com. These models can then be used to predict the properties of new, untested compounds.

If a series of Omocianine derivatives were synthesized and tested for a specific property (e.g., fluorescence intensity, absorption wavelength, binding affinity to a target), QSAR modeling could be applied. This would involve:

Calculating molecular descriptors for each compound (e.g., electronic, steric, hydrophobic parameters) youtube.com.

Building a statistical model (e.g., using regression analysis) that relates these descriptors to the measured property youtube.comnih.gov.

Validating the model's predictive power youtube.com.

A validated QSAR model could then predict the properties of novel Omocianine derivatives before their synthesis, potentially accelerating the discovery and optimization process. youtube.comnih.gov

Ligand-Protein Docking and Binding Site Prediction

Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand) to a protein target nih.govwikipedia.orgnih.govreddit.comresearchgate.net. This is particularly useful in drug discovery for identifying potential drug targets and understanding molecular recognition.

If Omocianine is hypothesized to interact with specific proteins in the body, perhaps related to its accumulation in certain tissues like tumors plos.orgspiedigitallibrary.orgresearchgate.netacs.orgacs.org, docking simulations could be performed. This would involve:

Obtaining the 3D structure of the target protein.

Using docking algorithms to sample possible binding poses of Omocianine within potential binding sites on the protein wikipedia.orgresearchgate.net.

Scoring the predicted poses to estimate binding affinity researchgate.net.

Docking studies could help identify potential protein targets for Omocianine, understand the molecular basis of its interactions, and predict how structural modifications might affect binding. nih.govnih.gov

Predictive Modeling for Novel Omocianine Derivative Design

Predictive modeling encompasses the use of computational models, including QSAR and docking, to guide the design of new molecules with improved or novel properties youtube.com. Based on the insights gained from QM calculations, MD simulations, and in silico SAR studies, predictive modeling can suggest specific structural modifications to Omocianine.

For instance, if QM calculations indicate that a specific part of the Omocianine molecule is crucial for its fluorescence, predictive modeling could suggest modifications to enhance this feature. If docking studies suggest that certain functional groups are involved in binding to a target protein, predictive modeling could propose derivatives with optimized interactions for improved binding affinity or specificity. This iterative process of computational design, followed by synthesis and experimental validation, is a powerful approach in chemical research and development.

Advanced Analytical Techniques for Omocianine Detection and Quantification in Research Matrices

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating Omocianine from complex matrices before detection and quantification. These techniques leverage the differential interactions of the analyte with a stationary phase and a mobile phase, allowing for its isolation from interfering substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantitative analysis of various compounds, including fluorescent dyes like Omocianine researchgate.net. HPLC offers high resolution and accuracy, making it suitable for analyzing drug products and detecting impurities researchgate.net. The method involves injecting a sample onto a column packed with a stationary phase, and a mobile phase is pumped through the column to elute the components. Detection is typically achieved using a UV-Vis detector or a fluorescence detector.

For the analysis of compounds including Omocianine, preparative HPLC methods have been described. One such method utilized a YMC 150*30mm, 5 µm column with a mobile phase gradient of H₂O (0.08% NH₄HCO₃, w/w) and CH₃CN, running from 39% to 49% B over 14 minutes at a flow rate of 35 mL/Min google.comgoogle.com. Analytical HPLC can employ absorbance detection at specific wavelengths, such as 254 nm or the excitation maxima of the fluorophore doi.org. Purity checks using HPLC are common to ensure the absence of unconjugated fluorophores or other reactants in purified products doi.org.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry thermofisher.com. This hyphenated technique is particularly valuable for the analysis of complex samples and for confirming the identity and purity of compounds doi.orgthermofisher.com. LC-MS can analyze non-volatile and complex molecules and helps reduce ion suppression thermofisher.com.

Various LC-MS systems exist, including single quadrupole, triple quadrupole (LC-MS/MS), and quadrupole-time-of-flight (LC-Q-TOF) systems youtube.com. LC-MS/MS, in particular, is powerful for the quantitation of trace-level compounds using Multiple Reaction Monitoring (MRM) mode youtube.comnih.gov. High-resolution LC-Q-TOF systems provide accurate mass measurements, aiding in the identification of unknown compounds and structural elucidation youtube.com. Mass spectrometry is frequently used to confirm the conjugation of targeting ligands with fluorophores and to verify the molecular weight of the analyzed substance doi.orgnih.gov.

Spectrometric Approaches for Detection

Spectrometric methods are employed for the direct detection and quantification of Omocianine, often coupled with chromatographic separation. These techniques rely on the interaction of light or other forms of energy with the Omocianine molecule.

Fluorescence Spectrometry

Fluorescence spectrometry is a highly sensitive technique for detecting fluorescent compounds like Omocianine. Omocianine is a near-infrared fluorescent dye with absorption and emission properties suitable for in vivo imaging optica.org. Its emission spectrum is reported to be above 750 nm mdpi.com. Studies have shown the normalized absorption and emission spectra of Omocianine dissolved in human serum, with an excitation wavelength of 730 nm indicated researchgate.net. Fluorescence intensity measurements can be strongly correlated with the concentration of fluorescent agents researchgate.net.

In optical mammography, fluorescence detection is used by placing filters in the detection path to block laser light and transmit the fluorescent light optica.org. The fluorescence signal level is expected to be significantly lower than the transmitted laser light, necessitating sensitive detection systems and potentially averaging schemes to reduce noise optica.org.

Mass Spectrometry-Based Methods

Mass spectrometry-based methods provide detailed information about the mass-to-charge ratio of Omocianine and its potential fragments, aiding in its identification and structural confirmation youtube.com. When coupled with chromatography (LC-MS), mass spectrometry serves as a powerful detection method thermofisher.com. Different ionization techniques can be used, with electrospray ionization (ESI) being common for organic molecules as it typically does not cause fragmentation youtube.com.

Mass spectra can be used to confirm the molecular weight of Omocianine doi.orgnih.gov. For example, MS spectra of related sulfonamide-containing naphthalimide derivatives displayed correct [M+H]⁺ peaks in accordance with their molecular weights nih.gov. LC-MS/MS can provide structural information through fragmentation patterns obtained in MS/MS mode youtube.com. This is useful for confirming the presence of a compound in a sample and for structural elucidation youtube.com.

Development and Validation of Novel Analytical Protocols for Research Applications

The development and validation of analytical protocols for Omocianine in research matrices are critical to ensure the reliability, accuracy, and precision of the results obtained researchgate.netlabioscientific.com. Method development involves designing and optimizing procedures for sample preparation, separation, and detection labioscientific.com. Validation is the process of confirming that the developed method consistently produces reliable results within specified parameters labioscientific.comamericanpharmaceuticalreview.com.

Phase-appropriate method validation is applied throughout the drug development process, with validation becoming more stringent in later stages americanpharmaceuticalreview.comvicihealthsciences.com. Key validation parameters typically include specificity, accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ) researchgate.netdptlabs.com. Specificity ensures that the method measures only the analyte of interest without interference from other components in the matrix dptlabs.com. Accuracy assesses how close the measured values are to the true values, while precision indicates the reproducibility of the results researchgate.net. Linearity establishes the proportional relationship between the analyte concentration and the detector response researchgate.net. LOD and LOQ define the lowest concentrations that can be detected and quantified, respectively researchgate.net.

Analytical method development and validation are essential for quality control and quality assurance in pharmaceutical research and development researchgate.net. Properly validated methods are necessary for regulatory filings and contribute to efficient research by providing reliable data americanpharmaceuticalreview.comdptlabs.com.

Future Research Directions and Translational Perspectives for Fluorescent Dyes

Development of Next-Generation Omocianine-Based Probes with Enhanced Research Capabilities

Future research aims to develop next-generation Omocianine-based probes with improved characteristics for enhanced research capabilities. This includes addressing limitations identified in initial studies, such as optimizing the imaging time point and potentially increasing the specificity of the probe. nih.govnih.gov While Omocianine has shown potential in detecting malignant lesions, it has been noted as a non-specific contrast agent, accumulating in tumors primarily through extravasation via leaky vessels. nih.gov Future work could focus on modifying the Omocianine structure or conjugating it with targeting ligands to achieve specific binding to cancer-associated targets, thereby improving the signal-to-background ratio and diagnostic accuracy. nih.govnih.gov

Research findings from initial clinical evaluations using Omocianine in diffuse optical tomography (DOT) of the breast have provided valuable data. One study indicated that optimal imaging time points varied significantly, suggesting a need for further investigation into pharmacokinetics and imaging protocols. nih.gov The study also observed variations in detection rates across different Omocianine dose groups, highlighting the importance of determining the suitable dose for NIR imaging. nih.gov

Data from a clinical trial evaluating Omocianine for detecting malignant breast lesions using NIR imaging showed varying detection rates depending on dose and lesion characteristics. nih.gov

| Omocianine Dose Group (mg/kg) | Detection Rate (Fluorescence Mode, Malignant Lesions) |

| 0.1 | 100% |

| Other Dose Groups (Pooled) | 55.6% (Across all dose groups) nih.gov |

This data suggests that dose optimization is a critical area for future research to maximize the efficacy of Omocianine-based probes.

Expansion of Research Applications Beyond Current Scopes

The current research on Omocianine primarily focuses on its application in breast imaging. semanticscholar.orgnih.govnih.govmdpi.com Future research directions aim to expand its applications beyond these current scopes. Given that Omocianine is a cyanine-based dye with NIR fluorescence properties, it holds potential for various other research applications where NIR imaging is advantageous due to reduced tissue autofluorescence and increased penetration depth. mdpi.com

Potential expanded research applications could include imaging in other tissue types or organs, tracking of biological processes, or use in fluorescence-guided research procedures in preclinical models. The development of targeted Omocianine probes, as discussed in Section 8.1, would be crucial for enabling its application in a wider range of biological research contexts. The use of fluorescence imaging is exponentially growing and is being explored in various applications. mdpi.com

Theoretical Frameworks for Predicting and Optimizing Fluorescent Probe Behavior

Theoretical frameworks play a vital role in understanding and optimizing the behavior of fluorescent probes. Computational methods, such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT), can be used to investigate the electronic structure, absorption, and emission properties of fluorescent molecules. frontiersin.orgrsc.org These theoretical studies can provide insights into the relationship between the chemical structure of a probe and its fluorescent characteristics. frontiersin.org

For Omocianine, theoretical studies could help predict how structural modifications would affect its photophysical properties, guiding the design of next-generation probes with enhanced brightness, photostability, or altered spectral characteristics. Theoretical frameworks can also help in understanding the sensing mechanisms of probes that respond to specific biological analytes. frontiersin.orgrsc.org While specific theoretical studies on Omocianine were not found in the search results, the application of these computational methods to fluorescent probes in general is well-established and would be highly relevant for future Omocianine research. Such theoretical results can provide insights for building highly effective fluorescent probes. frontiersin.org

Q & A

Q. How can researchers align Omocianine studies with open science principles while protecting patient data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.